molecular formula C19H21NO2 B3135290 1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone CAS No. 400088-50-8

1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone

Cat. No.: B3135290
CAS No.: 400088-50-8
M. Wt: 295.4 g/mol
InChI Key: YHIGONDGSZFBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone is a synthetic compound belonging to the class of organic compounds known as diarylmethanes. These structures are characterized by the presence of two aromatic rings connected by a methylene bridge. The presence of a methoxy group on the phenyl ring and the ethyl ketone functional group adds to the uniqueness of this compound, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone involves a multi-step process:

  • Synthesis of 4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrole:

    • Reagents: Aniline, p-anisaldehyde

    • Conditions: Acid catalyst, reflux

  • Formation of this compound:

    • Reagents: Acetyl chloride, base (e.g., triethylamine)

    • Conditions: Room temperature, stirring

Industrial Production Methods

For large-scale production, optimizations may include:

  • High-yield reactions: Use of more efficient catalysts and reaction conditions.

  • Purification: Techniques like recrystallization or chromatography.

  • Automation: Automated reaction setups to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone undergoes various chemical reactions, including:

  • Oxidation: Forms corresponding phenolic compounds under specific oxidative conditions.

  • Reduction: Ketone group can be reduced to alcohol using reducing agents like sodium borohydride.

  • Substitution: Methoxy group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: Halogenating agents, nitrating agents

Major Products

  • Oxidation Products: Phenolic derivatives

  • Reduction Products: Alcohol derivatives

  • Substitution Products: Halogenated or nitrated compounds

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, useful in organic synthesis research.

Biology and Medicine

  • Pharmacological Research: Investigated for potential activities such as analgesic, anti-inflammatory, and anti-cancer properties.

  • Biochemical Studies: Used as a probe to study enzyme interactions and receptor binding.

Industry

  • Material Science: Could be used in the synthesis of polymers or as a precursor for advanced materials.

Mechanism of Action

Molecular Targets and Pathways

1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone interacts with various molecular targets:

  • Enzymes: Inhibits or modifies the activity of certain enzymes.

  • Receptors: Binds to specific receptors, modulating signal transduction pathways.

  • Pathways: Influences metabolic and signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-propanone

  • 1-[4-(4-hydroxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone

  • 4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrole

Uniqueness

The uniqueness of 1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone lies in its specific methoxy substitution on the phenyl ring and the ethanone functional group, which influences its chemical reactivity and biological activities.

This compound holds significant promise for ongoing research and potential applications across various fields. Hope this extensive dive into it was what you were looking for!

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)-1-phenylpyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(21)18-12-20(16-6-4-3-5-7-16)13-19(18)15-8-10-17(22-2)11-9-15/h3-11,18-19H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGONDGSZFBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CC1C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.